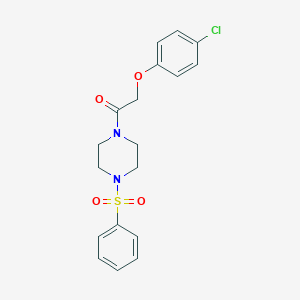
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine, also known as MP-10, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been widely used in scientific research due to its potential therapeutic effects.
作用機序
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine acts by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. It also binds to the 5-HT1A receptor, which modulates the release of serotonin and other neurotransmitters. These actions result in an increase in serotonin levels in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are all neurotransmitters that regulate mood and behavior. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and mood regulation. These effects are believed to be responsible for the therapeutic potential of N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine in the treatment of depression, anxiety, and addiction.
実験室実験の利点と制限
One advantage of using N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine in lab experiments is its high selectivity for serotonin reuptake inhibition and 5-HT1A receptor partial agonism, which makes it a useful tool for studying the role of these targets in various physiological and behavioral processes. However, one limitation is its potential for abuse and dependence, which requires careful handling and monitoring in laboratory settings.
将来の方向性
There are several future directions for N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine research, including:
1. Further investigation of its potential therapeutic effects in the treatment of depression, anxiety, and addiction, including clinical trials in humans.
2. Identification of its molecular targets and mechanisms of action, including its interactions with other neurotransmitter systems.
3. Development of new analogs and derivatives with improved pharmacological properties and reduced potential for abuse and dependence.
4. Exploration of its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
5. Investigation of its effects on neuroplasticity and cognitive function, including its potential use as a cognitive enhancer.
Conclusion:
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine is a psychoactive drug that has been widely used in scientific research due to its potential therapeutic effects. Its mechanism of action involves inhibition of serotonin reuptake and partial agonism of the 5-HT1A receptor, resulting in an increase in serotonin levels in the brain. N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine has been found to have antidepressant, anxiolytic, and anti-addictive effects, making it a promising candidate for the treatment of various neurological and psychiatric disorders. However, its potential for abuse and dependence requires careful handling and monitoring in laboratory settings. Future research directions include further investigation of its therapeutic effects, identification of its molecular targets and mechanisms of action, development of new analogs and derivatives, and exploration of its effects on neuroplasticity and cognitive function.
合成法
The synthesis of N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine involves the reaction of 2-(2-pyridinyl)ethanamine with indole-3-carboxaldehyde in the presence of a reducing agent. This method was first reported by Nichols et al. in 2002 and has since been modified by various researchers to improve the yield and purity of the final product.
科学的研究の応用
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine has been extensively studied for its potential therapeutic effects, particularly in the treatment of depression, anxiety, and addiction. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, which are both targets for antidepressant drugs. N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine has also been found to reduce the rewarding effects of cocaine and alcohol, suggesting its potential use in addiction treatment.
特性
製品名 |
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine |
|---|---|
分子式 |
C17H19N3 |
分子量 |
265.35 g/mol |
IUPAC名 |
N-(1H-indol-3-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C17H19N3/c1-20(11-9-15-6-4-5-10-18-15)13-14-12-19-17-8-3-2-7-16(14)17/h2-8,10,12,19H,9,11,13H2,1H3 |
InChIキー |
AJVOISXRLJWVLH-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CNC3=CC=CC=C32 |
正規SMILES |
CN(CCC1=CC=CC=N1)CC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)
![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone](/img/structure/B247646.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247647.png)
![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247651.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247654.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247655.png)